N1-(2-chlorophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(2-chlorophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H26ClN3O2S and its molecular weight is 395.95. The purity is usually 95%.
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Scientific Research Applications
1. HIV-1 Neutralization
N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide, a compound structurally similar to N1-(2-chlorophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide, has been studied for its role in enhancing the binding of anti-gp120 monoclonal antibodies to HIV-1 envelope proteins. This enhancement potentially improves the neutralizing activities against HIV-1, suggesting its utility in HIV-1 treatment research (Yoshimura et al., 2010).
2. Cannabinoid Receptor Studies
Compounds like this compound have been used to study molecular interactions with the CB1 cannabinoid receptor. These studies include conformational analysis and the development of pharmacophore models for CB1 receptor ligands, contributing to a better understanding of cannabinoid receptor function and drug design (Shim et al., 2002).
3. X-Ray Crystallography
Compounds structurally related to this compound have been used in the study of crystal structures. For example, the redetermination of loperamide monohydrate's structure, which includes a similar piperidin-1-yl ring, provides insights into molecular conformations and interactions (Jasinski et al., 2012).
4. Drug Design and Molecular Modeling
Research on molecules structurally similar to this compound has implications for drug design and molecular modeling. For instance, studies on pyrazole derivatives as cannabinoid receptor antagonists provide valuable insights for the design of new pharmaceutical compounds (Lan et al., 1999).
5. Chemical Synthesis and Reactions
Compounds with similar structures have been employed in chemical synthesis research, such as the development of new synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the chemical versatility and reactivity of these compounds (Mamedov et al., 2016).
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O2S/c20-16-3-1-2-4-17(16)22-19(25)18(24)21-13-14-5-9-23(10-6-14)15-7-11-26-12-8-15/h1-4,14-15H,5-13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUJNVUWSYWOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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